molecular formula C8H5BrF3NO2 B189945 Methyl 2-bromo-6-(trifluoromethyl)nicotinate CAS No. 144740-56-7

Methyl 2-bromo-6-(trifluoromethyl)nicotinate

Cat. No. B189945
M. Wt: 284.03 g/mol
InChI Key: PEEBGPINNABOSD-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a chemical compound with the empirical formula C8H5BrF3NO2 . It has a molecular weight of 284.03 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-6-(trifluoromethyl)nicotinate” contains a total of 20 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a solid compound . Its empirical formula is C8H5BrF3NO2, and it has a molecular weight of 284.03 .

Scientific Research Applications

Synthesis and Development

Methyl 2-bromo-6-(trifluoromethyl)nicotinate has been utilized in various chemical syntheses. For instance, it plays a role in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This process involves trifluoromethylation using an economical and safe method (Mulder et al., 2013). Additionally, it's used in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with potential antibacterial properties (Bheemanapalli et al., 2008).

Chemical Synthesis Techniques

Various chemical synthesis techniques involving Methyl 2-bromo-6-(trifluoromethyl)nicotinate have been developed. A convenient method to synthesize nicotinate esters from 3-cyanopyridones was devised using this compound (Paine, 1987). Moreover, its use as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones highlights its versatility in organic chemistry (Eichler et al., 1976).

Pharmaceutical Applications

Methyl 2-bromo-6-(trifluoromethyl)nicotinate is significant in pharmaceutical research. It's involved in the preparation of deuterium-labeled nicotinic acid, essential in studying drug metabolism and pharmacokinetics (Clark, 1976). Additionally, compounds synthesized using this chemical have been screened for antibacterial properties against various bacterial strains (Patel & Shaikh, 2010).

Novel Compounds and Reactions

The compound's role in synthesizing new chemical entities is notable. For example, it's used in creating nicotinic acid crown ethers, exploring complexation, and as models in enzyme reactions (Marston, 1985). The Fe(II)/Au(I) relay-catalyzed isomerization of propargylisoxazole to pyridine, forming methyl nicotinates/6-halonicotinates, demonstrates its importance in catalysis research (Galenko et al., 2017).

Safety And Hazards

“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEBGPINNABOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570173
Record name Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-(trifluoromethyl)nicotinate

CAS RN

144740-56-7
Record name 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144740-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 22.0 g (0.100 mol) of the product from Example 1 and 28.7 g (0.100 mol) of phosphorous oxybromide was heated at 75°-120° C. over 45 minutes utilizing an oil bath as the heat source. The reaction was also connected to a water scrubber to trap the gas by-products. The mixture was then cooled to room temperature, diluted with water and extracted with methylene chloride. The combined organic layers were washed with saturated sodium bicarbonate solution, washed with brine, dried over magnesium sulfate and evaporated to an oil which was purified by flesh chromatography utilizing 20% ethyl acetate/petroleum ether as the eluent to afford 3.8 g (13.3%) of an oil. 1H NMR (CDCl3) δ4.0 (3H, s), 7.72 (1H, d, J=8 Hz), 8.2 (1H, d, J=8 Hz); IR (neat) 1740, 1590, 1455, 1335, 1275, 1140, 1100, 1050 cm-1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
13.3%

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